molecular formula C12H13N3O B15244998 2-Ethoxy-6-phenyl-4-pyrimidinamine CAS No. 88614-05-5

2-Ethoxy-6-phenyl-4-pyrimidinamine

Cat. No.: B15244998
CAS No.: 88614-05-5
M. Wt: 215.25 g/mol
InChI Key: OLLYGLLOFCASDV-UHFFFAOYSA-N
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Description

2-ethoxy-6-phenylpyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-phenylpyrimidin-4-amine typically involves the condensation of ethoxyacetaldehyde with benzyl cyanide, followed by cyclization and amination. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-6-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.

Scientific Research Applications

2-ethoxy-6-phenylpyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-phenylpyrimidine: Similar structure but lacks the ethoxy group.

    4-amino-2,6-dimethoxypyrimidine: Similar structure but has methoxy groups instead of an ethoxy group.

Uniqueness

2-ethoxy-6-phenylpyrimidin-4-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets.

Properties

CAS No.

88614-05-5

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-ethoxy-6-phenylpyrimidin-4-amine

InChI

InChI=1S/C12H13N3O/c1-2-16-12-14-10(8-11(13)15-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15)

InChI Key

OLLYGLLOFCASDV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CC(=N1)N)C2=CC=CC=C2

Origin of Product

United States

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